molecular formula C15H15NO5 B12805079 Methyl 4-((2,5-dihydroxybenzyl)amino)-2-hydroxybenzoate CAS No. 151391-92-3

Methyl 4-((2,5-dihydroxybenzyl)amino)-2-hydroxybenzoate

Cat. No.: B12805079
CAS No.: 151391-92-3
M. Wt: 289.28 g/mol
InChI Key: UKKCCABWWBKWOE-UHFFFAOYSA-N
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Description

Methyl 4-((2,5-dihydroxybenzyl)amino)-2-hydroxybenzoate is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoate ester linked to a dihydroxybenzylamine moiety, which contributes to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2,5-dihydroxybenzyl)amino)-2-hydroxybenzoate typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dihydroxybenzaldehyde and methyl 4-aminobenzoate.

    Condensation Reaction: The 2,5-dihydroxybenzaldehyde undergoes a condensation reaction with methyl 4-aminobenzoate in the presence of a suitable catalyst, such as acetic acid, to form the desired product.

    Purification: The crude product is then purified using techniques like recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated synthesis systems can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2,5-dihydroxybenzyl)amino)-2-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds.

Scientific Research Applications

Methyl 4-((2,5-dihydroxybenzyl)amino)-2-hydroxybenzoate has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Industry: Utilized in the production of specialty chemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 4-((2,5-dihydroxybenzyl)amino)-2-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl and amino groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminobenzoate: A precursor in the synthesis of Methyl 4-((2,5-dihydroxybenzyl)amino)-2-hydroxybenzoate.

    2,5-Dihydroxybenzaldehyde: Another precursor used in the synthesis.

    Methyl 4-hydroxybenzoate: A structurally related compound with different functional groups.

Uniqueness

This compound is unique due to its combination of hydroxyl and amino groups attached to a benzoate ester. This structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various research and industrial applications.

Properties

CAS No.

151391-92-3

Molecular Formula

C15H15NO5

Molecular Weight

289.28 g/mol

IUPAC Name

methyl 4-[(2,5-dihydroxyphenyl)methylamino]-2-hydroxybenzoate

InChI

InChI=1S/C15H15NO5/c1-21-15(20)12-4-2-10(7-14(12)19)16-8-9-6-11(17)3-5-13(9)18/h2-7,16-19H,8H2,1H3

InChI Key

UKKCCABWWBKWOE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)NCC2=C(C=CC(=C2)O)O)O

Origin of Product

United States

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